molecular formula C9H8BrNO B2723345 3-(Bromomethyl)-4-methoxybenzonitrile CAS No. 101207-62-9

3-(Bromomethyl)-4-methoxybenzonitrile

Cat. No.: B2723345
CAS No.: 101207-62-9
M. Wt: 226.073
InChI Key: FMGIAMOOHWQISI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzonitrile is an organic compound with the linear formula BrCH2C6H4CN. It’s used as a building block in organic synthesis . It undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)benzonitrile consists of a benzene ring attached to a nitrile group (CN) and a bromomethyl group (CH2Br). The molecular weight is 196.04 g/mol .


Chemical Reactions Analysis

3-(Bromomethyl)benzonitrile is known to undergo Suzuki cross-coupling reactions . It was also used in the synthesis of 3-(bromomethyl)benzaldehyde .


Physical and Chemical Properties Analysis

3-(Bromomethyl)benzonitrile is a solid at room temperature with a melting point of 93-96 °C . The compound’s SMILES string is BrCc1cccc(c1)C#N .

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

The development of herbicide resistance in transgenic plants via genetic engineering is a critical area of research. A study detailed the introduction of a bacterial detoxification gene into plants to confer resistance against the herbicide bromoxynil, showcasing a novel approach to enhance crop resilience against herbicides (Stalker, Mcbride, & Malyj, 1988).

Environmental Degradation and Biotransformation

The environmental degradation and biotransformation of bromoxynil, a compound structurally related to 3-(Bromomethyl)-4-methoxybenzonitrile, under various conditions highlight the complex interactions between herbicides and ecosystems. Research indicates that bromoxynil undergoes anaerobic degradation across different environmental conditions, suggesting pathways for mitigating its impact on ecosystems (Knight, Berman, & Häggblom, 2003).

Chemical Synthesis and Characterization

The synthesis and characterization of novel compounds derived from similar chemical frameworks are crucial for expanding the applications of such molecules. For instance, the green synthesis of heterocyclic compounds from chalcone derivatives, involving microwave irradiation, offers insights into methods that could be applied to this compound for creating compounds with potential antimicrobial activities (Khan, 2017).

Photodegradation Studies

Understanding the photodegradation of bromoxynil, a related herbicide, in the presence of iron(III) and manganese(II) ions sheds light on the environmental fate of similar compounds. Such studies are essential for assessing the persistence and breakdown of these chemicals in aquatic environments (Kochany, 1992).

Safety and Hazards

This compound is considered hazardous. It can cause skin corrosion and serious eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

3-(bromomethyl)-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGIAMOOHWQISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101207-62-9
Record name 3-(bromomethyl)-4-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 9.8 g of 4-methoxy-3-methylbenzonitrile, were added 150 ml of carbon tetrachloride, 10 g of NBS, and 0.4 g of BPO. The mixture was heated under reflux for 2.5 hours. The reaction mixture was cooled in ice, filtered from insolubles and concentrated under reduced pressure. The residue was admixed with n-hexane, stirred for 30 minutes, and collected by filtration to yield 9 g of 3-bromomethyl-4-methoxybenzonitrile; m.p. 102°-103° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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